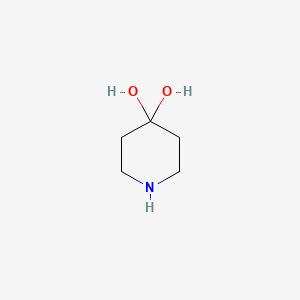

Piperidine-4,4-diol

Vue d'ensemble

Description

Piperidine-4,4-diol, also known as 4,4-Piperidinediol hydrochloride, is a synthetic organic compound used as an intermediate in the production of various drugs and organic compounds . It is a white crystalline solid .

Synthesis Analysis

The synthesis of 4,4-Piperidinediol hydrochloride involves reacting piperazine with diethyl carbonate in the presence of hydrogen chloride gas to yield piperazine diol monohydrochloride, which is then crystallized to produce the desired product . Another synthesis method involves the reductive amination of 1-benzylpiperidin-4-one with ammonia using Raney-Ni as a catalyst .Molecular Structure Analysis

The molecular formula of 4,4-Piperidinediol hydrochloride is C5H12ClNO2 . Its molecular weight is 153.61 .Chemical Reactions Analysis

4,4-Piperidinediol hydrochloride is a key intermediate for the production of piperazine-containing drugs such as fentanyl analogs . It is used in the production of various drugs such as piperazine-based antipyretic analgesics and tranquilizers . It can also be used as an intermediate for dyes and other organic compounds .Physical And Chemical Properties Analysis

4,4-Piperidinediol hydrochloride is a white crystalline solid with a melting point range of 185-189°C . It is soluble in water .Applications De Recherche Scientifique

Antimicrobial Properties : Piperidine, a metabolite of the polyamine cadaverine, shows potential in combating infections. Köhler et al. (2002) found that piperidine treatment prevented Salmonella typhimurium invasion into model intestinal epithelium and reduced its colonization in mice, suggesting its utility in down-regulating active inflammation at mucosal surfaces (Köhler et al., 2002).

Neuroscientific Significance : Abood et al. (1961) explored the distribution of piperidine in the brain, linking it to behavior and psychiatric disorders. This study emphasizes the potential role of piperidine as an endogenous psychotropic agent (Abood et al., 1961).

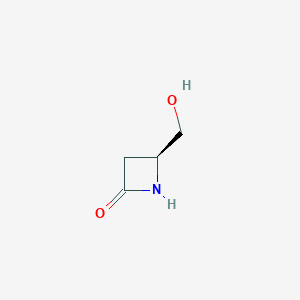

Chemical Synthesis and Drug Development : Košak et al. (2014) demonstrated a straightforward synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, highlighting their importance as building blocks in medicinal chemistry and drug discovery (Košak et al., 2014).

Cancer Research : Mitra et al. (2022) reviewed the anticancer applications of piperidine, noting its potential as a clinical agent against various cancers when used alone or in combination with other drugs. Piperidine influences several crucial signaling pathways essential for cancer development (Mitra et al., 2022).

Neurotransmitter Analysis : Seiler and Schneider (1974) developed a method to determine picomole quantities of piperidine in tissues, which is crucial for evaluating its physiological role as a putative neurotransmitter (Seiler & Schneider, 1974).

Biological and Pharmacological Studies : Geronikaki et al. (2003) synthesized piperidine derivatives and evaluated their anti-inflammatory and antioxidant activities, demonstrating the dependency of these activities on structural characteristics (Geronikaki et al., 2003).

Safety And Hazards

Orientations Futures

Piperidine derivatives, including Piperidine-4,4-diol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

piperidine-4,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-5(8)1-3-6-4-2-5/h6-8H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUDHHJQPQZFEIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397358 | |

| Record name | Piperidine-4,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Piperidine-4,4-diol | |

CAS RN |

73390-11-1 | |

| Record name | Piperidine-4,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Nitrobenzo[d][1,3]dioxole](/img/structure/B3056602.png)

![6-Bromobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B3056603.png)

![3-{[(Chloroacetyl)amino]methyl}-4-methylbenzoic acid](/img/structure/B3056604.png)